molecular formula C11H11F3O2 B13525526 4-(2-Oxopropyl)-3-(trifluoromethyl)anisole

4-(2-Oxopropyl)-3-(trifluoromethyl)anisole

Cat. No.: B13525526
M. Wt: 232.20 g/mol
InChI Key: NXURLQMJBVVMBM-UHFFFAOYSA-N
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Description

4-(2-Oxopropyl)-3-(trifluoromethyl)anisole is a chemical compound characterized by the presence of an anisole group substituted with a 2-oxopropyl and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxopropyl)-3-(trifluoromethyl)anisole typically involves the reaction of anisole derivatives with appropriate reagents to introduce the 2-oxopropyl and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopropyl)-3-(trifluoromethyl)anisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(2-Oxopropyl)-3-(trifluoromethyl)anisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Oxopropyl)-3-(trifluoromethyl)anisole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Oxopropyl)-3-(trifluoromethyl)anisole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2-oxopropyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

1-[4-methoxy-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3O2/c1-7(15)5-8-3-4-9(16-2)6-10(8)11(12,13)14/h3-4,6H,5H2,1-2H3

InChI Key

NXURLQMJBVVMBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)OC)C(F)(F)F

Origin of Product

United States

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